tert-Butyl (S)-3-((R)-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl (S)-3-(®-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a tert-butyl group, an amino alcohol moiety, and a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-(®-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-(®-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dihydroisoquinoline core can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol moiety can yield ketones or aldehydes, while reduction of the dihydroisoquinoline core can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
tert-Butyl (S)-3-(®-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its bioactive properties, including as a precursor for drug development.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-(®-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The amino alcohol moiety can participate in hydrogen bonding and electrostatic interactions, while the dihydroisoquinoline core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-3-(®-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl (S)-3-(®-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate analogs
- tert-Butyl (S)-3-(®-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives
Uniqueness
The uniqueness of tert-Butyl (S)-3-(®-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in various applications .
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(1R)-2-amino-1-hydroxyethyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-12-7-5-4-6-11(12)8-13(18)14(19)9-17/h4-7,13-14,19H,8-10,17H2,1-3H3/t13-,14+/m0/s1 |
InChI Key |
JIGHYQQMVQEWIF-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1[C@@H](CN)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(CN)O |
Origin of Product |
United States |
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